molecular formula C18H22ClNO B11829237 3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride

3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B11829237
M. Wt: 303.8 g/mol
InChI Key: VRXFXWCLHDGAJK-UHFFFAOYSA-N
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Description

3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine-derived compound functionalized with a biphenyl-4-ylmethoxymethyl group. The pyrrolidine ring (a five-membered secondary amine) serves as the core structure, while the biphenyl-4-ylmethoxy moiety introduces aromaticity and hydrophobicity. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

3-[(4-phenylphenyl)methoxymethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)18-8-6-15(7-9-18)13-20-14-16-10-11-19-12-16;/h1-9,16,19H,10-14H2;1H

InChI Key

VRXFXWCLHDGAJK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COCC2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a biphenyl derivative. One common method includes the use of 4-bromomethylbiphenyl, which undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases.

Major Products Formed

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The target compound shares structural similarities with other pyrrolidine derivatives, differing primarily in the substituent groups. Key analogs include:

Compound Name Substituent Structure CAS Number Key Features Reference
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride Biphenyl-2-yloxy group Not provided Ortho-biphenyl substitution; reduced planarity
3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride Chloro-methylphenoxy group 1219977-28-2 Electron-withdrawing Cl; enhanced stability
3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride Chloro-ethylphenoxy group 1220033-01-1 Bulky ethyl group; potential steric hindrance
3-(3-Chlorophenyl)pyrrolidine hydrochloride 3-Chlorophenyl group 1197233-95-6 Direct aryl-pyrrolidine linkage; simplified structure

Key Observations :

  • Aromatic Substituent Position : The para-substituted biphenyl group in the target compound (vs. ortho in ) may enhance π-π stacking interactions in biological systems.
  • Steric Factors : Bulky groups (e.g., ethyl in ) may reduce bioavailability due to steric clashes.

Comparison with Piperidine Derivatives

While pyrrolidine derivatives dominate this chemical class, piperidine analogs (six-membered rings) are also relevant:

Compound Name Core Structure Substituent Key Differences Reference
4-(Diphenylmethoxy)piperidine hydrochloride Piperidine Diphenylmethoxy group Larger ring size; altered conformation

Key Observations :

Physicochemical and Pharmacological Insights

Solubility and Stability

  • Hydrochloride Salts : Both the target compound and analogs (e.g., ) utilize hydrochloride salts to improve aqueous solubility.
  • Stability : Chlorinated derivatives (e.g., ) exhibit enhanced stability under oxidative conditions due to electron-withdrawing effects.

Biological Activity

3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride, with the CAS number 1219968-11-2, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride is C₁₈H₂₂ClNO, with a molecular weight of 303.8 g/mol. The compound is characterized as an irritant and is primarily utilized for research purposes rather than therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₂₂ClNO
Molecular Weight303.8 g/mol
CAS Number1219968-11-2
Hazard ClassIrritant

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on neurological pathways and potential antiviral properties.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral activity. It has been evaluated for its efficacy against viruses such as Zika virus (ZIKV). In a study involving a series of derivatives, compounds were synthesized and tested for their ability to inhibit ZIKV replication. The SAR analysis indicated that modifications in the R groups significantly influenced antiviral potency.

Table 1: Antiviral Activity Against ZIKV

Compound NumberR Group% Inhibition at 10 μM% Inhibition at 1 μM
1-CF₃99.9%90%
2-OCH₃99.0%68%
3-CH₃90%NT

NT = Not Tested

In these evaluations, compounds with specific substitutions showed significant inhibition rates, suggesting that structural modifications can enhance biological efficacy.

Neurological Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has also been investigated. Compounds similar to 3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride have demonstrated selective binding affinity to α4β2-nAChR subtypes, which are implicated in various neurological disorders.

Case Study: Selective Binding to nAChRs
In a pharmacological study, a related compound exhibited a Ki value of 1.2 nM for α4β2-nAChR, indicating high selectivity over other receptor subtypes. This suggests that modifications in the pyrrolidine structure can lead to enhanced receptor selectivity and potential therapeutic applications in treating conditions like depression and anxiety disorders.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how different substituents affect the biological activity of pyrrolidine derivatives. Compounds with electron-withdrawing groups generally exhibited improved activity against viral replication compared to those with electron-donating groups.

Key Findings from SAR Studies:

  • Electron-Withdrawing Groups : Enhance antiviral activity.
  • Aromatic Substituents : Influence binding affinity to nAChRs.

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